molecular formula C18H13ClINO4 B4848905 2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid

2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid

Cat. No.: B4848905
M. Wt: 469.7 g/mol
InChI Key: SNLDGBZXNCHARV-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyanoethenyl group, an iodo group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClINO4/c1-24-16-8-11(7-15(20)18(16)25-10-17(22)23)6-13(9-21)12-2-4-14(19)5-3-12/h2-8H,10H2,1H3,(H,22,23)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLDGBZXNCHARV-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)I)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)I)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClINO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid
Reactant of Route 2
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2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid
Reactant of Route 3
2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid
Reactant of Route 4
2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-iodo-6-methoxyphenoxy]acetic acid

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